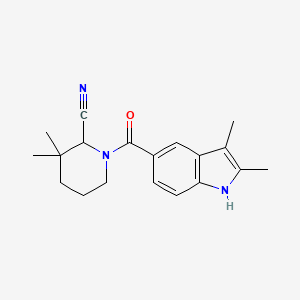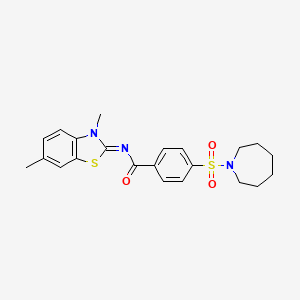
N-(biphenyl-4-ylmethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(biphenyl-4-ylmethyl)glycine, also known as NBMG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NBMG is a glycine derivative that has shown promise in various studies, particularly in the fields of neuroscience and pharmacology.
Mechanism of Action
The mechanism of action of N-(biphenyl-4-ylmethyl)glycine is not fully understood, but it is thought to act on the glutamatergic system in the brain. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. This compound also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which has anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. It also decreases the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce oxidative stress and lipid peroxidation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(biphenyl-4-ylmethyl)glycine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo. It is also important to note that more research is needed to fully understand the potential side effects of this compound.
Future Directions
There are several future directions for the research on N-(biphenyl-4-ylmethyl)glycine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to investigate its efficacy and safety in animal models and human trials. Another area of interest is its potential as an analgesic and anti-inflammatory agent. More research is needed to understand its mechanism of action and optimize its dosage and administration. Overall, the potential applications of this compound in neuroscience and pharmacology make it an exciting area of research for the future.
Synthesis Methods
The synthesis of N-(biphenyl-4-ylmethyl)glycine involves the reaction of benzyl bromide with glycine in the presence of a base such as potassium carbonate. The reaction mixture is then refluxed in ethanol to yield this compound as a white solid. This method has been optimized to produce high yields of this compound with purity suitable for research purposes.
Scientific Research Applications
N-(biphenyl-4-ylmethyl)glycine has been extensively studied for its potential applications in neuroscience and pharmacology. In neuroscience, it has been shown to have neuroprotective effects against oxidative stress and inflammation. It has also been found to enhance cognitive function and memory, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been investigated for its analgesic and anti-inflammatory properties, with promising results.
properties
IUPAC Name |
2-[(4-phenylphenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)11-16-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,16H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZQKRNNHNPJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635272.png)

![2,5-Dimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2635275.png)
![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635276.png)

![ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2635278.png)





![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2635287.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2635288.png)
![2-[1-(2-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2635289.png)